molecular formula C16H19N5O3 B6753955 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one

1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one

Cat. No.: B6753955
M. Wt: 329.35 g/mol
InChI Key: UPOAJMUNRNKRIW-UHFFFAOYSA-N
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Description

1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one is a complex organic compound featuring a unique combination of heterocyclic structures

Properties

IUPAC Name

1-[2-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c22-13(10-21-8-2-6-17-16(21)23)20-7-1-3-12(9-20)14-18-15(24-19-14)11-4-5-11/h2,6,8,11-12H,1,3-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOAJMUNRNKRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=NC2=O)C3=NOC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a nitrile oxide, with a cyclopropyl group to form the 1,2,4-oxadiazole ring.

    Piperidine ring attachment: The oxadiazole derivative is then reacted with a piperidine derivative under conditions that promote nucleophilic substitution.

    Pyrimidinone formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine or pyrimidinone rings, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, under conditions such as reflux in an appropriate solvent.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but can include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs.

Scientific Research Applications

1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interaction with biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of infectious diseases and as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1,2,4-Oxadiazole derivatives:

    Piperidine derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.

    Pyrimidinone derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.

Uniqueness: 1-[2-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-2-one is unique due to the combination of these three distinct heterocyclic structures within a single molecule, which can result in unique chemical and biological properties not seen in simpler analogs.

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